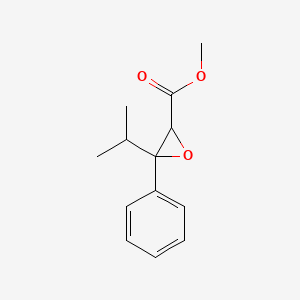
n1-(1-Methoxypropan-2-yl)-n4,n4-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine: is an organic compound with a complex structure that includes a benzene ring substituted with a methoxypropan-2-yl group and two dimethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,4-diamine with 1-methoxypropan-2-yl chloride under basic conditions to introduce the methoxypropan-2-yl group. This is followed by the methylation of the amine groups using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group and dimethylamine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- N1-(1-Methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- N1-(1-Methoxypropan-2-yl)-N2-phenethyloxalamide
- N1-(1-Methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide
Comparison: Compared to these similar compounds, N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of two dimethylamine groups. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-N-(1-methoxypropan-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O/c1-10(9-15-4)13-11-5-7-12(8-6-11)14(2)3/h5-8,10,13H,9H2,1-4H3 |
Clé InChI |
VAQDSTKRFLFUSM-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine](/img/structure/B13639125.png)
![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)

![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)







![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)

